molecular formula C6H11N3O B2639397 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol CAS No. 1506269-93-7

2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Cat. No.: B2639397
CAS No.: 1506269-93-7
M. Wt: 141.174
InChI Key: HIVJYTGNPFBHNO-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS: 1193388-39-4, C₆H₁₁N₃O) is a chiral β-amino alcohol derivative featuring an imidazole ring substituted with a methyl group at the N1 position and an ethan-1-ol backbone bearing an amino group at the C2 position . Its structure combines the hydrogen-bonding capabilities of hydroxyl and amino groups with the aromatic and coordination properties of the imidazole ring. This compound is synthesized via reductive amination or nucleophilic substitution strategies, as inferred from analogous imidazole derivatives in the literature . It serves as a building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators due to its structural mimicry of histamine derivatives .

Properties

IUPAC Name

2-amino-2-(3-methylimidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-4-8-2-6(9)5(7)3-10/h2,4-5,10H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVJYTGNPFBHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol typically involves the reaction of 1-methylimidazole with ethylene oxide followed by amination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can have different functional groups attached to the imidazole ring or the ethyl chain .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the imidazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells after 48 hours, with an IC50 value of 25 µM.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

EnzymeInhibition TypeIC50 (µM)
Dihydrofolate ReductaseCompetitive30

Synthesis of Functional Polymers

The incorporation of imidazole derivatives into polymer matrices enhances their thermal stability and mechanical properties. Research has shown that polymers synthesized with this compound exhibit improved resistance to thermal degradation.

Data Table: Thermal Properties Comparison

Polymer TypeThermal Decomposition Temperature (°C)
Control Polymer250
Polymer with Imidazole Derivative300

Mechanism of Action

The mechanism of action of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related imidazole derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Structural Analogues and Key Differences

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol N1-methyl, C2-amino, C1-hydroxyl C₆H₁₁N₃O 153.17 Chiral center; potential HO-1 modulation
2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol N1-methyl, C1-hydroxyl (lacks C2-amino) C₆H₁₀N₂O 138.16 Reduced hydrogen-bonding capacity
(2-Phenyl-1H-imidazol-5-yl)methanol C2-phenyl, hydroxymethyl at C5 C₁₀H₁₀N₂O 174.20 Enhanced lipophilicity; antimicrobial
1-(2-Amino-1H-imidazol-5-yl)ethan-1-one C2-amino, C1-ketone (replaces hydroxyl) C₅H₇N₃O 125.13 Electrophilic carbonyl; kinase inhibition
2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine C5-phenyl, C1-amine (lacks hydroxyl) C₁₁H₁₃N₃ 187.24 Basic amine; serotonin receptor targeting

Biological Activity

2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, also known as 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol, is a compound with significant biological activity. It is characterized by its molecular formula C6H11N3OC_6H_{11}N_3O and a molecular weight of approximately 141.17 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)15.0Induction of apoptosis and cell cycle arrest
MCF-7 (Breast)12.5Inhibition of cell proliferation
HeLa (Cervical)18.0G0/G1 phase arrest

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are crucial for its antitumor effects. Notably, studies have demonstrated that it can induce both G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting its potential utility in treating tumors with mutated p53 pathways .

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits notable antimicrobial activity. Research indicates that derivatives of imidazole compounds can effectively inhibit bacterial growth. For instance, studies have reported minimum inhibitory concentrations (MICs) against various pathogens:

Pathogen MIC (µM) Comparison
E. coli7.1Similar to kanamycin B (6.5 µM)
S. aureus8.0Comparable to penicillin G (9.4 µM)

These findings position the compound as a candidate for further development as an antimicrobial agent, particularly in combating resistant strains of bacteria .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer effects of various imidazole derivatives, including this compound. The study utilized an MTT assay to evaluate cell viability across multiple cancer cell lines after treatment with varying concentrations of the compound over a 72-hour period.

Results indicated that at a concentration of 10 µM, significant apoptosis was observed in HCT116 cells, with flow cytometry revealing an increase in the sub-G1 population, indicative of apoptotic cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated the efficacy of imidazole derivatives against common bacterial strains. The study utilized a broth microdilution method to determine MIC values and found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

The results demonstrated that this compound could serve as a lead structure for developing new antibiotics, particularly given its comparable efficacy to established antibiotics .

Q & A

Q. Why do crystallographic R-factors vary between independent studies?

  • Methodological Answer :
  • Data quality : Higher resolution (<1.0 Å) and completeness (>95%) reduce R-factor discrepancies .
  • Thermal motion : Anisotropic refinement in SHELXL improves model accuracy for flexible groups (e.g., ethanol side chains) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueParametersReference
1H^1H NMRδ 6.35–8.32 (imidazole/aromatic protons)
13C^{13}C NMRδ 160–165 (C=O/C=N)
IR3250 cm1^{-1} (N-H stretch)

Table 2 : Crystallographic Refinement Parameters

SoftwareR-FactorResolution (Å)Temperature (K)
SHELXL-2018 0.0320.8490
OLEX2 0.0411.10100

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